4-(Methylsulfonyl)pyridine
CAS No.: 17075-15-9
Cat. No.: VC21282091
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17075-15-9 |
---|---|
Molecular Formula | C6H7NO2S |
Molecular Weight | 157.19 g/mol |
IUPAC Name | 4-methylsulfonylpyridine |
Standard InChI | InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 |
Standard InChI Key | QVHPIEJTHBPITM-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=NC=C1 |
Canonical SMILES | CS(=O)(=O)C1=CC=NC=C1 |
Introduction
Chemical Structure and Properties
4-(Methylsulfonyl)pyridine consists of a pyridine ring with a methylsulfonyl group at the para position. Its molecular formula is C₆H₇NO₂S, with a calculated molecular weight of approximately 157.19 g/mol.
Physical Properties
Based on data from structurally similar compounds, 4-(Methylsulfonyl)pyridine likely exhibits the following physical characteristics:
The sulfonyl group imparts distinct electronic properties to the pyridine ring, affecting its reactivity and applications. This functional group creates a strong electron-withdrawing effect on the aromatic system, influencing the compound's chemical behavior and potential interactions with biological targets.
Synthesis Methods
Oxidation of 4-(Methylthio)pyridine
One of the most straightforward synthesis routes to 4-(Methylsulfonyl)pyridine would involve the oxidation of 4-(Methylthio)pyridine. This two-step process can be accomplished using various oxidizing agents:
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Initial oxidation to form 4-(Methylsulfinyl)pyridine
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Further oxidation to produce 4-(Methylsulfonyl)pyridine
Similar oxidation processes have been documented for related compounds, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Alternative Synthetic Pathways
Based on the synthesis of similar compounds described in the literature, several alternative approaches may be viable:
A notable example from related chemistry involves the use of ruthenium catalysts in oxidation reactions, as described in the synthesis of 2,3-dimethyl-4-(methylsulfonyl)pyridine: "Oxidation of methythio pyridine–N-oxide with 30% H₂O₂ followed by N-deoxygenation with RuCl₃.H₂O to produce 2,3-dimethyl-4-(methylsulfonyl)pyridine" .
Chemical Reactivity
Electrophilic and Nucleophilic Reactions
The methylsulfonyl group at the para position significantly influences the reactivity of the pyridine ring. This group's strong electron-withdrawing nature activates the ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution.
Potential reactions include:
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Nucleophilic aromatic substitution at positions 2 and 6
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Reactions at the nitrogen atom of the pyridine ring
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Transformations involving the sulfonyl group itself
Functional Group Transformations
The methylsulfonyl group can undergo various transformations, making 4-(Methylsulfonyl)pyridine a versatile building block in organic synthesis:
Transformation | Conditions | Potential Products |
---|---|---|
Reduction | NaBH₄, LiAlH₄ | 4-(Methylthio)pyridine |
Desulfonylation | Na/Hg amalgam | Pyridine derivatives |
Cross-coupling | Transition metal catalysts | Functionalized pyridines |
Applications in Synthetic Chemistry
Building Block in Organic Synthesis
4-(Methylsulfonyl)pyridine serves as a valuable intermediate in the synthesis of more complex molecules. Its distinctive electronic properties and reactivity pattern make it useful for constructing pharmaceutically relevant compounds and other specialty chemicals.
The utility of related methylsulfonyl pyridines is evident in pharmaceutical synthesis, particularly in the preparation of compounds like Dexlansoprazole, which contains the 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)pyridine moiety . This suggests that 4-(Methylsulfonyl)pyridine may find similar applications in medicinal chemistry.
Reaction Scaffold
The compound provides a scaffold for introducing diverse functional groups, enabling the creation of compound libraries for drug discovery and materials science applications.
Biological and Pharmaceutical Applications
Potential Activity | Evidence Base |
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Antimicrobial properties | Related compounds show activity against bacterial strains |
Anti-inflammatory effects | Inferred from similar sulfonyl-containing heterocycles |
Enzyme inhibition | Common in compounds with similar structural features |
Related methylsulfonyl pyridine derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including drug-resistant pathogens like MRSA. This suggests that 4-(Methylsulfonyl)pyridine might exhibit similar biological effects or serve as a starting point for developing antimicrobial agents.
Agricultural and Environmental Applications
Agrochemical Relevance
Compounds containing the methylsulfonyl group attached to pyridine rings have found applications in agricultural chemistry. For example, 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine "serves as an effective herbicide, helping to control unwanted plant growth in various crops, thereby improving yield and quality" .
This suggests potential applications for 4-(Methylsulfonyl)pyridine in:
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Herbicide development
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Plant growth regulation
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Crop protection formulations
Environmental Considerations
The environmental fate and impact of methylsulfonyl pyridines are important considerations for their practical applications. Related compounds are "used in studies assessing the environmental impact of pesticides, aiding researchers in developing safer agricultural practices" .
Understanding the biodegradability, persistence, and ecotoxicological profile of 4-(Methylsulfonyl)pyridine would be essential for its responsible use in agricultural and industrial applications.
Comparison with Related Compounds
Structural Analogs
Each of these structural variations influences the compound's physical properties, reactivity, and biological activity. The position of the methylsulfonyl group (para versus ortho) significantly affects electronic distribution and molecular interactions.
Structure-Activity Relationships
Examining the biological activities of these related compounds provides insights into how structural modifications might influence the properties of 4-(Methylsulfonyl)pyridine:
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The sulfonyl group generally enhances water solubility compared to the sulfinyl group
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Para-substitution (as in 4-(Methylsulfonyl)pyridine) typically results in different electronic effects compared to ortho-substitution
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Additional functional groups (nitro, halo, alkyl) modify reactivity patterns and biological interactions
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and environmentally friendly synthesis methods for 4-(Methylsulfonyl)pyridine. Green chemistry approaches, as discussed in the context of related compounds, could be particularly valuable: "green metrics assessment was calculated for the above modified scheme based on the parameters viz., atom economy (AE), reaction mass efficiency (RME) and E-factor" .
Expanded Applications
Additional research areas might include:
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Exploration of catalytic applications
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Development of new pharmaceutical leads
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Investigation of material science applications
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Detailed structure-activity relationship studies
Mechanistic Studies
Understanding the precise mechanisms of reactions involving 4-(Methylsulfonyl)pyridine would enhance its utility in organic synthesis and enable more targeted applications across various fields.
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